

An In-depth Technical Guide to Captan-d6: Chemical Properties, Structure, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Captan-d6**, an isotopically labeled analog of the fungicide Captan. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated standards for quantitative analysis.

Chemical Properties and Structure

Captan-d6 is the deuterium-labeled form of Captan, where six hydrogen atoms on the cyclohexene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Captan.

Chemical Structure

The core structure of **Captan-d6** consists of a 1,2,3,6-tetrahydrophthalimide moiety, deuterated at the 4, 4, 5, 6, 7, and 7 positions, which is attached to a trichloromethylthio group.

Synonyms:

- Captan-4,4,5,6,7,7-d6
- 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6



SMILES:O=C1N(SC(Cl)(Cl)Cl)C(C2C([2H])([2H])C([2H])=C([2H])C([2H])([2H])([2H])C21)=O[1]

InChi Key:LDVVMCZRFWMZSG-TZCZJOIZSA-N[1][2]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Captan-d6.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂ D ₆ Cl ₃ NO ₂ S	[1][3]
Molecular Weight	306.63 g/mol	[4]
Exact Mass	304.971802 Da	[3]
CAS Number	1330190-00-5	[1][3]
Physical Form	White to light yellow solid/powder	[2]
Boiling Point	314.2 ± 52.0 °C at 760 mmHg	[3]
Flash Point	143.8 ± 30.7 °C	[3]
Density	1.6 ± 0.1 g/cm ³	[3]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[1]
Isotopic Purity	≥98 atom % D; ≥99% deuterated forms (d1-d6)	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years (when stored at -20°C)	[1]

Synthesis and Quality Control

While specific proprietary synthesis methods for commercially available **Captan-d6** are not published, a plausible synthetic route can be devised based on established chemical principles.



The synthesis involves two primary stages: the deuteration of the precursor and the subsequent coupling reaction.

Representative Synthesis Protocol

Stage 1: Catalytic Deuteration of 1,2,3,6-Tetrahydrophthalimide

The key step is the introduction of deuterium atoms into the cyclohexene ring of 1,2,3,6-tetrahydrophthalimide. This can be achieved via catalytic transfer deuteration.

- Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,3,6-tetrahydrophthalimide (1 equivalent) in a suitable deuterated solvent such as D₂O or a deuterated alcohol (e.g., ethanol-d6).
- Catalyst Addition: Add a transition metal catalyst, such as a Crabtree's catalyst (Ir(I)) or a Palladium-based catalyst (e.g., Pd/C).
- Deuterium Source: Introduce a deuterium source. While D₂ gas can be used, a safer and more convenient approach is using a transfer agent like deuterated isopropanol or deuterated formic acid.
- Reaction Conditions: Seal the vessel and heat to a temperature typically ranging from 80°C to 120°C. The reaction is run under pressure for 12-24 hours with constant stirring.
- Workup and Purification: After cooling, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting deuterated 1,2,3,6-tetrahydrophthalimide-d6 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

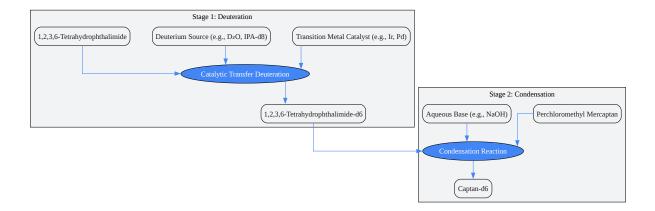
Stage 2: Synthesis of Captan-d6

The final step is the reaction of the deuterated intermediate with perchloromethyl mercaptan. This reaction is analogous to the synthesis of unlabeled Captan.

• Dissolution: Dissolve the purified 1,2,3,6-tetrahydrophthalimide-d6 (1 equivalent) in an alkaline solution, such as aqueous sodium hydroxide, to form the corresponding sodium salt. This is typically done at a cooled temperature (e.g., 10°C).



- Condensation Reaction: Slowly add perchloromethyl mercaptan (trichloromethanesulfenyl chloride, ~1 equivalent) to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
- Precipitation: The **Captan-d6** product will precipitate out of the aqueous solution as a solid.
- Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.



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Caption: Representative synthesis workflow for Captan-d6.



Quality Control Experimental Protocols

The quality of **Captan-d6** is assessed by confirming its chemical identity, chemical purity, and isotopic enrichment.

Protocol 1: Identity and Chemical Purity by LC-MS

- Standard Preparation: Prepare a stock solution of **Captan-d6** in acetonitrile at a concentration of 1 mg/mL. Create a working standard by diluting the stock solution to 1 µg/mL in acetonitrile.
- LC Conditions:
 - o Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and reequilibrate.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μL.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Analysis: Full scan from m/z 100-400 to confirm the molecular ion.
 - Purity Assessment: Analyze the chromatogram for the presence of impurities. Chemical purity is calculated based on the peak area percentage of the main peak relative to all detected peaks.

Protocol 2: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)



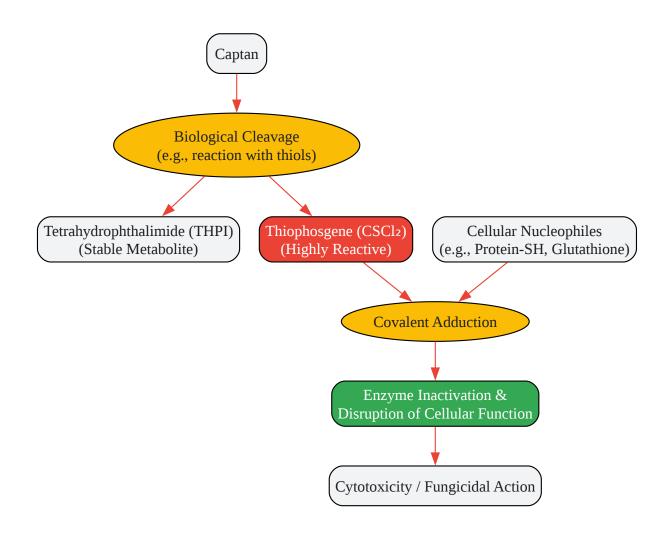
- Sample Preparation: Prepare a solution of Captan-d6 in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for direct infusion or LC-HRMS analysis (typically 1-10 μg/mL).
- Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Timeof-Flight (TOF) instrument.
- Data Acquisition: Acquire the full scan mass spectrum of the molecular ion region (e.g., m/z 300-315). Ensure sufficient resolution to distinguish between the different isotopologues (d0 to d6).
- Data Analysis:
 - Measure the ion intensities for the unlabeled Captan (M+0, corresponding to C₉H₈Cl₃NO₂S) and the deuterated isotopologues up to the fully labeled version (M+6, corresponding to Captan-d6).
 - Correct the measured intensities for the natural isotopic abundance of Carbon-13,
 Nitrogen-15, Oxygen-18, Sulfur-33/34, and Chlorine-37.
 - Calculate the isotopic enrichment by comparing the intensity of the M+6 peak to the sum of intensities of all related isotopic peaks (M+0 to M+6). The atom percent deuterium is a measure of the average number of deuterium atoms per molecule.

Mechanism of Action and Toxicological Pathway

The fungicidal and toxicological activity of Captan is not due to the parent molecule itself but rather its degradation product, thiophosgene.

In biological systems, the N-S bond in Captan is cleaved, releasing the stable 1,2,3,6-tetrahydrophthalimide (THPI) moiety and the highly reactive thiophosgene (CSCl₂). Thiophosgene is a potent electrophile that readily reacts with nucleophilic groups in cellular components, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione. This indiscriminate reaction with essential enzymes and proteins disrupts cellular function, leading to cytotoxicity and fungal cell death.





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Caption: Mechanism of action and toxicological pathway of Captan.

Application in Quantitative Analysis

The primary application of **Captan-d6** is as an internal standard (IS) for the accurate quantification of Captan in complex matrices, such as agricultural products and cannabis, by isotope dilution mass spectrometry.[1] Deuterated standards are considered the gold standard for this purpose as they co-elute with the analyte and exhibit nearly identical chemical behavior during sample extraction, cleanup, and ionization, thus effectively compensating for matrix effects and variations in instrument response.



Experimental Workflow: Pesticide Analysis in Cannabis Flower

The following workflow describes a typical procedure for the analysis of Captan using **Captan-d6** as an internal standard with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS/MS analysis.

- Homogenization: A representative sample of the cannabis flower (e.g., 1 g) is homogenized to a fine powder.
- Spiking: The homogenized sample is spiked with a known amount of Captan-d6 internal standard solution.
- Extraction: Acetonitrile is added to the sample, which is then vigorously shaken to extract the pesticides into the solvent.
- QuEChERS Cleanup:
 - Salts (e.g., MgSO₄, NaCl) are added to induce phase separation between the aqueous and organic layers.
 - The acetonitrile supernatant is transferred to a tube containing a dispersive solid-phase extraction (d-SPE) mixture (e.g., MgSO₄, PSA) to remove interfering matrix components like fatty acids and pigments.
- Analysis: The final cleaned extract is diluted and injected into a GC-MS/MS or LC-MS/MS system.
- Quantification: The concentration of Captan is determined by comparing the peak area ratio
 of the analyte to the Captan-d6 internal standard against a calibration curve.





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Caption: Workflow for pesticide analysis using Captan-d6 as an internal standard.

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